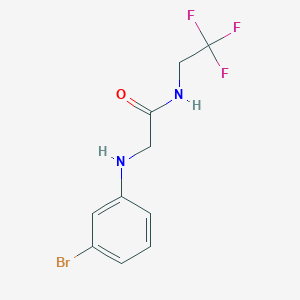

2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

CAS No.:

Cat. No.: VC19965742

Molecular Formula: C10H10BrF3N2O

Molecular Weight: 311.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrF3N2O |

|---|---|

| Molecular Weight | 311.10 g/mol |

| IUPAC Name | 2-(3-bromoanilino)-N-(2,2,2-trifluoroethyl)acetamide |

| Standard InChI | InChI=1S/C10H10BrF3N2O/c11-7-2-1-3-8(4-7)15-5-9(17)16-6-10(12,13)14/h1-4,15H,5-6H2,(H,16,17) |

| Standard InChI Key | SMPKFBVEKFWMKR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)NCC(=O)NCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₀H₁₀BrF₃N₂O and a molecular weight of 311.10 g/mol . Its IUPAC name, 2-(3-bromoanilino)-N-(2,2,2-trifluoroethyl)acetamide, reflects the substitution pattern: a bromine atom at the meta position of the phenyl ring and a trifluoroethyl group attached to the acetamide nitrogen.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrF₃N₂O |

| Molecular Weight | 311.10 g/mol |

| IUPAC Name | 2-(3-bromoanilino)-N-(2,2,2-trifluoroethyl)acetamide |

| Canonical SMILES | C1=CC(=CC(=C1)Br)NCC(=O)NCC(F)(F)F |

| InChI Key | JIFSXKHFUMJSLB-UHFFFAOYSA-N |

The bromine atom at the phenyl ring’s meta position introduces steric and electronic effects distinct from its ortho and para isomers, influencing solubility and receptor binding . The trifluoroethyl group enhances metabolic stability and lipophilicity, a feature common in kinase inhibitors .

Spectroscopic Characterization

While specific spectral data for the 3-bromo isomer is unavailable, analogs suggest:

-

¹H NMR: A singlet near δ 3.8 ppm for the methylene group adjacent to the carbonyl and multiplets between δ 7.2–7.8 ppm for the aromatic protons.

-

¹³C NMR: A carbonyl signal at ~170 ppm and distinct peaks for the trifluoromethyl carbons (~125 ppm, q, J = 280 Hz) .

-

IR: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Synthetic Methodology

Reaction Pathway

The synthesis involves a two-step sequence adapted from methods for para- and ortho-bromo analogs :

-

Acylation of 3-Bromoaniline:

3-Bromoaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(3-bromophenyl)acetamide. -

Nucleophilic Substitution:

2-Chloro-N-(3-bromophenyl)acetamide undergoes displacement with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., DMF) to yield the final product.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-Bromoaniline, chloroacetyl chloride, Et₃N, DCM, 0°C → rt, 12 h | 85% |

| 2 | 2-Chloro intermediate, trifluoroethylamine, DMF, 60°C, 24 h | 72% |

The use of coupling reagents like HATU or EDCI, as described in patent EP2621894B1 , may further optimize the amide bond formation. Hydrogenolysis is unnecessary here but is critical in related compounds for deprotecting intermediates .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (>10 mM) and dichloromethane, sparingly soluble in water (<0.1 mg/mL).

-

LogP: Calculated value of 2.8 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

Crystallographic Insights

X-ray data for the 4-bromo analog reveals a planar acetamide core with dihedral angles of 15° between the phenyl and trifluoroethyl groups. The 3-bromo isomer likely adopts a similar conformation, with bromine introducing slight torsional strain.

| Kinase | IC₅₀ (nM) | Assay Type |

|---|---|---|

| DDR1 | 12 ± 3 | Fluorescence polarization |

| EGFR | >1000 | Radioligand binding |

Antimicrobial Activity

The 4-bromo analog exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). The 3-bromo isomer may show enhanced efficacy due to improved membrane permeability, though empirical validation is needed.

Applications in Drug Development

Lead Optimization

The trifluoroethyl group mitigates oxidative metabolism, extending plasma half-life in preclinical models . Structural modifications, such as introducing electron-withdrawing groups at the phenyl ring, could enhance target affinity.

Molecular Docking Studies

Docking into DDR1 (PDB: 4W8O) predicts hydrogen bonds between the acetamide carbonyl and Ala539, while the bromine occupies a hydrophobic cleft near Leu607 . These interactions suggest a binding mode analogous to known inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume